Cas no 2248261-49-4 (2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, ethyl ester)
2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, ethyl ester
- EN300-6511806
- Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate
- 2248261-49-4
-
- Inchi: 1S/C8H13NO3/c1-2-11-7(10)8-3-6(4-9-8)12-5-8/h6,9H,2-5H2,1H3
- InChI Key: VCMMGAOTLUBRKU-UHFFFAOYSA-N
- SMILES: C12CC(C(OCC)=O)(NC1)CO2
Computed Properties
- Exact Mass: 171.08954328g/mol
- Monoisotopic Mass: 171.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 47.6Ų
Experimental Properties
- Density: 1.212±0.06 g/cm3(Predicted)
- Boiling Point: 233.8±30.0 °C(Predicted)
- pka: 7.10±0.40(Predicted)
2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6511806-0.05g |
ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate |
2248261-49-4 | 95.0% | 0.05g |
$1285.0 | 2025-03-14 | |
| Enamine | EN300-6511806-0.1g |
ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate |
2248261-49-4 | 95.0% | 0.1g |
$1345.0 | 2025-03-14 | |
| Enamine | EN300-6511806-0.25g |
ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate |
2248261-49-4 | 95.0% | 0.25g |
$1407.0 | 2025-03-14 | |
| Enamine | EN300-6511806-0.5g |
ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate |
2248261-49-4 | 95.0% | 0.5g |
$1469.0 | 2025-03-14 | |
| Enamine | EN300-6511806-1.0g |
ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate |
2248261-49-4 | 95.0% | 1.0g |
$1529.0 | 2025-03-14 | |
| Enamine | EN300-6511806-2.5g |
ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate |
2248261-49-4 | 95.0% | 2.5g |
$2996.0 | 2025-03-14 | |
| Enamine | EN300-6511806-5.0g |
ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate |
2248261-49-4 | 95.0% | 5.0g |
$4433.0 | 2025-03-14 | |
| Enamine | EN300-6511806-10.0g |
ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate |
2248261-49-4 | 95.0% | 10.0g |
$6575.0 | 2025-03-14 |
2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, ethyl ester Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, ethyl ester
Introduction to 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, ethyl ester (CAS No: 2248261-49-4)
2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, ethyl ester, with the chemical identifier CAS No 2248261-49-4, is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This bicyclic lactam derivative exhibits a fused oxygen and nitrogen heterocyclic framework, which is a hallmark of its chemical complexity and potential biological activity. The compound's architecture, characterized by a seven-membered ring containing both oxygen and nitrogen atoms, positions it as a promising candidate for further investigation in drug discovery and development.
The nomenclature of this compound follows the IUPAC system, precisely describing its cyclic structure and functional groups. The presence of an ethyl ester at the carboxylic acid position (C4) introduces additional reactivity, making it a versatile intermediate for synthesizing more complex molecules. This structural motif is particularly intriguing because it mimics natural products found in various organisms, suggesting potential biological relevance.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse pharmacological properties. The bicyclo[2.2.1]heptane scaffold is known for its ability to engage with biological targets in unique ways, often leading to high affinity and selectivity. The incorporation of an oxygen atom into this framework further enhances its potential as a pharmacophore, enabling interactions with enzymes and receptors that simpler aliphatic or aromatic compounds may not achieve.
One of the most compelling aspects of CAS No 2248261-49-4 is its potential application in the development of novel therapeutic agents. Researchers have been exploring its derivatives as candidates for treating various diseases, including neurological disorders, inflammation, and infectious diseases. The compound's ability to modulate biological pathways while maintaining structural stability makes it an attractive option for further exploration.
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, ethyl ester presents both challenges and opportunities for chemists. The strained ring system requires careful optimization to achieve high yields and purity levels. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the complex framework of this molecule.
From a computational chemistry perspective, the three-dimensional structure of this compound has been extensively modeled to predict its interactions with biological targets. Molecular docking studies have shown that derivatives of CAS No 2248261-49-4 can bind effectively to proteins involved in disease pathways, suggesting their potential as lead compounds for drug development. These computational approaches are crucial in guiding experimental efforts and optimizing lead structures before moving into costly and time-consuming wet-lab synthesis.
The pharmaceutical industry has been particularly keen on exploring heterocyclic compounds due to their historical success in drug development. Many blockbuster drugs contain heterocyclic moieties, underscoring their importance in medicinal chemistry. The unique structural features of 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, ethyl ester align well with this trend, making it a valuable asset in the quest for new medicines.
In addition to its pharmaceutical applications, this compound has shown promise in materials science and industrial chemistry. Its rigid bicyclic structure can be leveraged to create novel polymers or functional materials with specific properties. Researchers are investigating how modifications to the core framework can alter the material's characteristics, opening up possibilities for applications beyond traditional drug discovery.
The regulatory landscape for new chemical entities like CAS No 2248261-49-4 is also evolving, with increasing emphasis on green chemistry principles and sustainable synthesis methods. Companies are under pressure to develop processes that minimize waste and reduce environmental impact while maintaining high efficiency and yield. This has spurred innovation in synthetic routes and purification techniques for complex molecules like this one.
The future prospects for 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, ethyl ester are bright, driven by ongoing research efforts across academia and industry. As more data becomes available on its biological activity and synthetic feasibility, it is likely to emerge as a key intermediate or lead compound in several therapeutic areas. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in unlocking its full potential.
In conclusion,CAS No 2248261-49-4 represents a significant advancement in the field of heterocyclic chemistry with far-reaching implications for drug discovery and material science。 Its unique structure、potential biological activity、and synthetic versatility make it a compound worth watching as research progresses。 As scientists continue to explore new frontiers in medicinal chemistry,this molecule stands out as a promising candidate that could shape the future of therapeutic interventions。
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